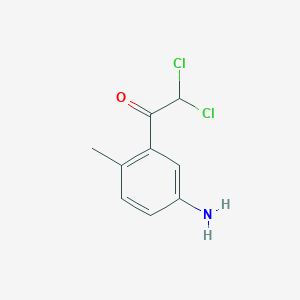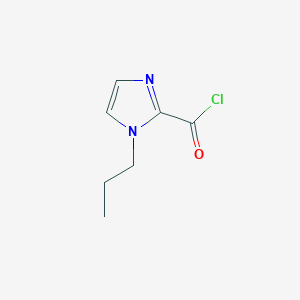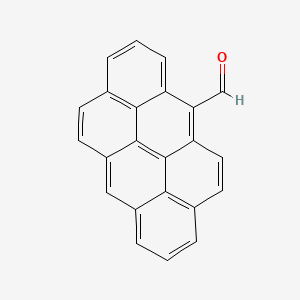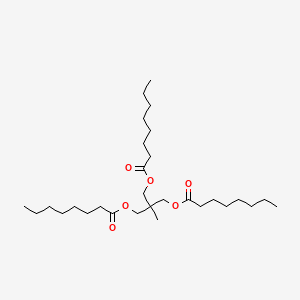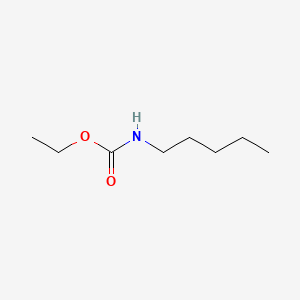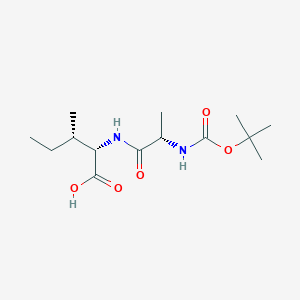![molecular formula C11H19NO B13802429 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone is an organic compound with the molecular formula C11H19NO. This compound features a cyclobutyl ring substituted with a methyl group and a pyrrolidinyl group, making it a unique structure in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Cyclobutyl-ethanone: A simpler analog with a cyclobutyl ring and ethanone group.
3-Methyl-2-cyclobutanone: A precursor in the synthesis of 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone.
Pyrrolidine derivatives: Compounds with similar pyrrolidinyl groups but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, methyl group, and pyrrolidinyl group makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-(3-methyl-2-pyrrolidin-1-ylcyclobutyl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-8-7-10(9(2)13)11(8)12-5-3-4-6-12/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
IQLSDZJGKWMPDI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1N2CCCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

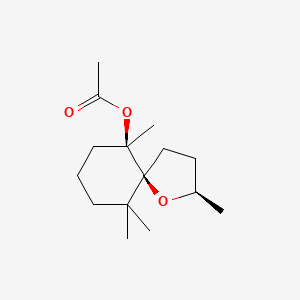
![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
